2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(naphthalen-1-yl)prop-2-enamide

Descripción

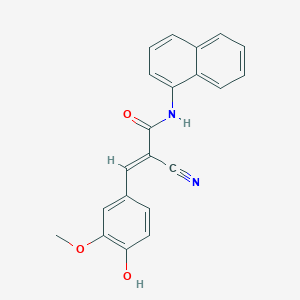

2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(naphthalen-1-yl)prop-2-enamide is a cyanoenamide derivative characterized by a 4-hydroxy-3-methoxyphenyl group at the α-position and a naphthalen-1-yl amide substituent at the β-position of the propenamide backbone. The naphthalen-1-yl amide group introduces bulkiness and π-π stacking capabilities, which may influence crystallinity and solubility.

Propiedades

IUPAC Name |

(E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O3/c1-26-20-12-14(9-10-19(20)24)11-16(13-22)21(25)23-18-8-4-6-15-5-2-3-7-17(15)18/h2-12,24H,1H3,(H,23,25)/b16-11+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUZJBNASWIHYCZ-LFIBNONCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(naphthalen-1-yl)prop-2-enamide typically involves multi-step organic reactions. A common approach might include:

Formation of the core structure: This could involve a condensation reaction between a suitable aldehyde and a nitrile compound.

Functional group modifications: Introduction of the hydroxy and methoxy groups on the phenyl ring, possibly through electrophilic aromatic substitution.

Coupling with naphthylamine: This step might involve an amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and advanced purification techniques like chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Chemistry

Catalysis: Potential use as a ligand in catalytic reactions.

Material Science: Incorporation into polymers for enhanced properties.

Biology

Enzyme Inhibition: Potential as an inhibitor for specific enzymes due to its structural features.

Drug Development: Exploration as a lead compound for therapeutic agents.

Medicine

Pharmacology: Investigation of its pharmacokinetic and pharmacodynamic properties.

Diagnostics: Use in imaging or as a biomarker.

Industry

Chemical Manufacturing: Use as an intermediate in the synthesis of more complex molecules.

Agriculture: Potential use in the development of agrochemicals.

Mecanismo De Acción

The mechanism by which 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(naphthalen-1-yl)prop-2-enamide exerts its effects would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparación Con Compuestos Similares

Methoxy vs. Hydroxy-Methoxy Substitution

- 2-Cyano-3-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide (5b): Replacing the 4-hydroxy-3-methoxyphenyl group with a 4-methoxyphenyl reduces hydrogen-bonding capacity. This analog exhibits a high yield (90%) and melting point (292°C), suggesting improved crystallinity due to the sulfamoylphenyl amide group .

- 2-Cyano-3-(4-chlorophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide (5c): Substitution with an electron-withdrawing chlorine atom lowers yield (63%) and melting point (286°C), highlighting the impact of electronic effects on synthesis efficiency .

Ethoxy and Difluoromethoxy Modifications

- 2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(4-fluorophenyl)prop-2-enamide: Ethoxy substitution at the 4-position increases lipophilicity, while the fluorophenyl amide may enhance metabolic stability. Molecular weight: 272.30 g/mol .

- 2-cyano-3-[3-(difluoromethoxy)-4-methoxyphenyl]-N-(3-methoxyphenyl)prop-2-enamide: Difluoromethoxy groups improve membrane permeability, as seen in analogs targeting enzyme inhibition .

Amide Group Variations

Naphthalen-1-yl vs. Sulfamoylphenyl Amides

Heterocyclic Amides

- (5R)-3-(4-cyanophenyl)-N-(2-(naphthalen-1-yl)propan-2-yl)-2-oxooxazolidine-5-carboxamide: Incorporation of an oxazolidinone ring adds conformational rigidity, which can enhance target selectivity .

Physicochemical Properties

Actividad Biológica

2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(naphthalen-1-yl)prop-2-enamide, commonly referred to as a research compound, has garnered attention for its potential biological activities. This compound, with the molecular formula and a molecular weight of 346.386 g/mol, exhibits structural features that suggest various pharmacological properties.

Chemical Structure

The compound's structure is characterized by:

- A cyano group at the 2-position.

- A hydroxy and methoxy substituent on a phenyl ring.

- An amide linkage with a naphthyl group.

This unique arrangement may contribute to its biological activity.

Antioxidant Activity

Research indicates that compounds similar to 2-cyano derivatives possess significant antioxidant properties. The presence of hydroxyl and methoxy groups can enhance radical scavenging capabilities, thus reducing oxidative stress in biological systems.

Anticancer Potential

Preliminary studies suggest that 2-cyano compounds can inhibit cancer cell proliferation. For instance, derivatives have shown efficacy in suppressing the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| HeLa (Cervical) | 20 | Cell cycle arrest |

| A549 (Lung) | 25 | Inhibition of proliferation |

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound can modulate inflammatory pathways. It has been observed to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases.

Study on Antioxidant Effects

A study conducted by Zhang et al. (2023) evaluated the antioxidant effects of various cyano compounds, including this compound. The findings revealed a significant reduction in malondialdehyde (MDA) levels in treated cells compared to controls, indicating reduced lipid peroxidation.

Cancer Cell Proliferation Inhibition

In a recent investigation published in the Journal of Medicinal Chemistry, researchers assessed the anticancer properties of this compound against several cancer cell lines. The study reported that treatment with concentrations ranging from 10 to 30 µM resulted in a dose-dependent decrease in cell viability, with the highest effect observed in breast cancer cells.

Q & A

Q. What are the recommended protocols for synthesizing 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(naphthalen-1-yl)prop-2-enamide?

- Methodological Answer : The synthesis typically involves a multi-step approach, including condensation reactions between activated cyanoacrylates and naphthylamine derivatives. Key steps include:

Precursor Preparation : Use propargyl bromide or similar reagents to functionalize the naphthalene moiety (e.g., via nucleophilic substitution, as described for analogous compounds in ).

Cyanoacrylate Formation : React 4-hydroxy-3-methoxybenzaldehyde with cyanoacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the α,β-unsaturated nitrile core.

Amidation : Couple the cyanoacrylate intermediate with 1-naphthylamine using carbodiimide-based coupling agents (e.g., DCC or EDCI) in anhydrous solvents like dichloromethane.

Purification via column chromatography (e.g., ethyl acetate/hexane gradients) and characterization by NMR (¹H/¹³C) and HRMS are critical for confirming purity .

Q. What characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer : A combination of spectroscopic and crystallographic methods is required:

NMR Spectroscopy : Analyze ¹H and ¹³C NMR to confirm the presence of the naphthyl group (aromatic protons at δ 7.2–8.5 ppm) and the methoxy/hydroxy substituents (δ 3.8–5.5 ppm).

Mass Spectrometry (HRMS) : Verify the molecular ion peak ([M+H]⁺) with a mass accuracy <5 ppm.

X-ray Crystallography : For unambiguous confirmation, grow single crystals (e.g., via slow evaporation in chloroform/methanol) and refine the structure using SHELXL (). Assign anisotropic displacement parameters and validate hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?

- Methodological Answer : Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. To resolve these:

Variable-Temperature NMR : Perform VT-NMR (e.g., −40°C to 80°C) to detect conformational changes or slow-exchange equilibria.

DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for different tautomers or conformers.

Complementary Crystallography : If NMR ambiguities persist, prioritize X-ray diffraction to resolve bond geometries and intermolecular interactions (). Use SHELXL for refinement, ensuring R-factor convergence below 5% .

Q. What strategies are effective in resolving polymorphism issues during crystallization?

- Methodological Answer : Polymorphism can be managed through:

Solvent Screening : Test polar aprotic (e.g., DMSO), protic (e.g., methanol), and mixed solvents to induce different crystal forms.

Hydrogen-Bond Analysis : Use graph-set analysis () to identify robust synthons (e.g., O–H···N or N–H···O motifs) that stabilize specific polymorphs.

Thermal Analysis : Perform DSC/TGA to map phase transitions and identify stable polymorphs under varying temperatures.

Refinement tools like WinGX/ORTEP () can visualize packing diagrams and validate hydrogen-bonding patterns .

Q. How can reaction conditions be optimized to minimize by-products in the synthesis?

- Methodological Answer : By-product formation (e.g., cis/trans isomers or unreacted intermediates) can be reduced via:

Catalyst Selection : Use Lewis acids (e.g., ZnCl₂) to enhance regioselectivity during amidation.

Reaction Monitoring : Employ TLC (n-hexane:ethyl acetate, 9:1) or in situ IR to track reaction progress and terminate at optimal conversion.

Temperature Control : Conduct reactions at lower temperatures (e.g., 0–25°C) to suppress side reactions like Michael addition or hydrolysis.

Post-synthesis, use preparative HPLC with C18 columns to isolate the target compound from impurities .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting biological activity data for this compound?

- Methodological Answer : Contradictions may arise from assay variability or compound stability. Mitigate these by:

Dose-Response Repetition : Perform triplicate experiments across multiple concentrations (e.g., 1 nM–100 µM).

Stability Testing : Assess compound integrity in assay buffers (e.g., via LC-MS over 24 hours) to rule out degradation.

Target Validation : Use siRNA or CRISPR to confirm target specificity, minimizing off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.